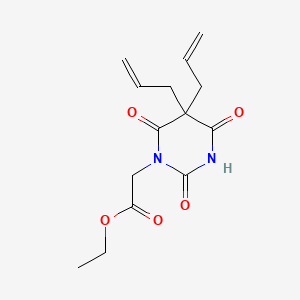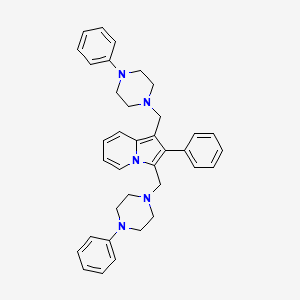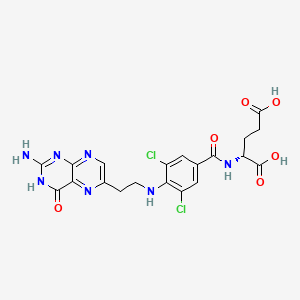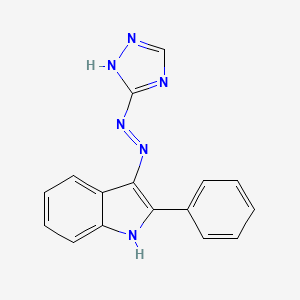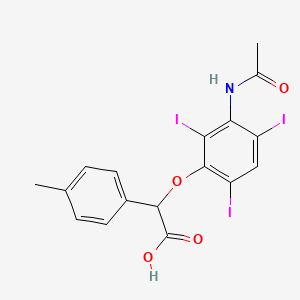
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three iodine atoms, an acetylamino group, and a p-tolyl group attached to an acetic acid moiety. It is primarily used in experimental and research settings due to its specialized nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The acetylation of the amino group and subsequent coupling with a p-tolyl acetic acid derivative are crucial steps in the synthetic route. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in imaging and diagnostic techniques, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, and the acetylamino group can participate in hydrogen bonding and other interactions. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-Acetamido-2,4,6-triiodophenyl)acetic acid: Similar in structure but lacks the p-tolyl group.
Triiodothyronine (T3): A thyroid hormone with three iodine atoms, used for comparison in biological studies.
Uniqueness
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid is unique due to the combination of its functional groups and the presence of three iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
CAS No. |
23189-44-8 |
|---|---|
Molecular Formula |
C17H14I3NO4 |
Molecular Weight |
677.01 g/mol |
IUPAC Name |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-8-3-5-10(6-4-8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
JFUOZKRPLNVNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
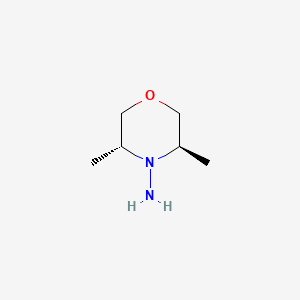
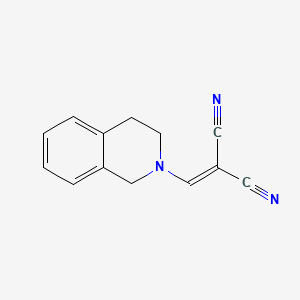
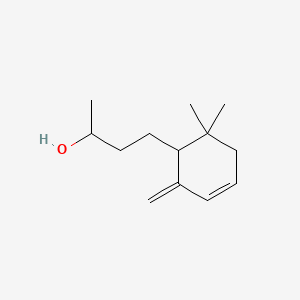
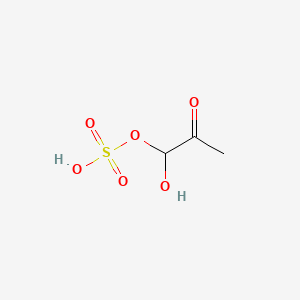
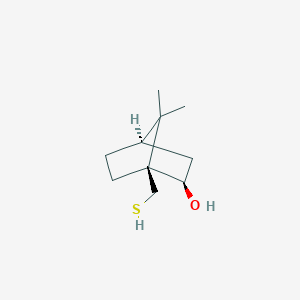
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
